

Spectroscopic Profile of 2-Azabicyclo[3.1.0]hexane: A Technical Guide

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Compound of Interest

Compound Name: 2-Azabicyclo[3.1.0]hexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic amine **2-Azabicyclo[3.1.0]hexane**. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where the structural elucidation of novel chemical entities is paramount. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of **2-Azabicyclo[3.1.0]hexane**. Data for the parent compound is limited, with the hydrochloride salt and N-Boc protected forms being the most commonly characterized.

Table 1: ^1H NMR Spectroscopic Data of **2-Azabicyclo[3.1.0]hexane** Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate	CDCl ₃	3.67–3.59 (m, 1H), 3.42–3.37 (m, 1H), 2.98–2.89 (m, 1H), 2.11–2.02 (m, 1H), 1.95–1.87 (m, 1H), 1.55–1.53 (m, 1H), 1.50–1.40 (s, 9H), 0.70–0.60 (m, 1H), 0.55–0.40 (m, 1H)
2-Azabicyclo[3.1.0]hexan-3-one	-	No data available in search results

Table 2: ¹³C NMR Spectroscopic Data of **2-Azabicyclo[3.1.0]hexane** Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate	-	No data available in search results
2-Azabicyclo[3.1.0]hexan-3-one	-	No data available in search results

Table 3: Mass Spectrometry (MS) Data of **2-Azabicyclo[3.1.0]hexane** Derivatives

Compound	Ionization Mode	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate	ESI	-	-
2-Azabicyclo[3.1.0]hexan-3-one	ESI	-	195.11 (for [2M+H] ⁺)

Table 4: Infrared (IR) Spectroscopy Data of **2-Azabicyclo[3.1.0]hexane** Derivatives

Compound	Sample Phase	Key Absorptions (cm ⁻¹)
1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-one	KBr	1664 (C=O)[1]
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one	KBr	1680 (C=O)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small molecule bicyclic amines and can be adapted for **2-Azabicyclo[3.1.0]hexane** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR tube (5 mm diameter, minimum length 17 cm)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
- Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh the required amount of the sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

- Ensure the sample is fully dissolved. If necessary, use a vortex mixer.
- If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
- NMR Tube Filling:
 - Transfer the clear solution into the NMR tube. The filling height should be between 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard pulse sequences.
 - Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- Sample (approximately 1 mg/mL solution)
- Volatile solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer (e.g., ESI-TOF, GC-MS)
- Syringe and filter (if necessary)

Procedure:

- Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent.
- If necessary, filter the solution to remove any particulates.
- Direct Infusion (for ESI):
 - Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
- GC-MS (for volatile compounds):
 - Inject a small volume of the sample solution into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.
- Data Acquisition:
 - Acquire the mass spectrum in the desired mass range.
 - For structural information, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FTIR spectrometer
- Sample
- KBr plates (for neat liquids) or KBr powder (for solids)
- Mortar and pestle
- Pellet press

Procedure:

- Sample Preparation (Neat Liquid):
 - Place a drop of the liquid sample between two clean KBr plates.
 - Gently press the plates together to form a thin film.
- Sample Preparation (KBr Pellet for Solids):
 - Grind a small amount of the solid sample with dry KBr powder in a mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Place the sample (KBr plates or pellet) in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

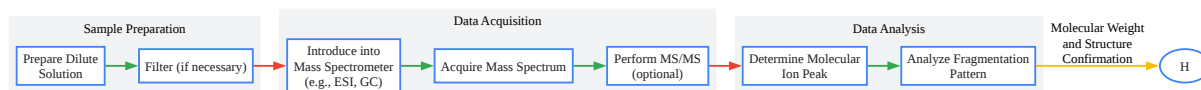
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of **2-Azabicyclo[3.1.0]hexane**.



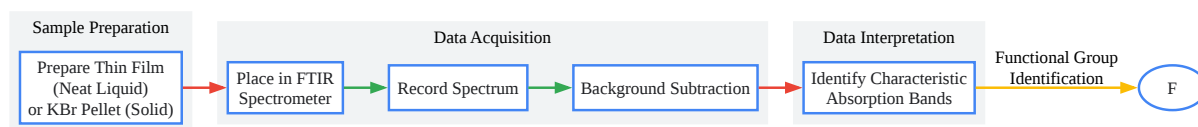
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Caption: NMR Spectroscopy Experimental Workflow.



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Caption: Mass Spectrometry Experimental Workflow.



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Caption: IR Spectroscopy Experimental Workflow.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
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